molecular formula C15H17NO2S B5204775 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone

3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone

Cat. No. B5204775
M. Wt: 275.4 g/mol
InChI Key: LKIFWCZHTBJDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone, also known as TQ, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. TQ belongs to the family of thioether ketones and has been found to possess various biological activities, including anticancer, anti-inflammatory, and antioxidant properties.

Mechanism of Action

The mechanism of action of 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone is not fully understood. However, it has been proposed that 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone exerts its biological activities by targeting multiple signaling pathways. 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone also activates the MAPK pathway, which regulates cell growth and differentiation. Additionally, 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone inhibits the Wnt/β-catenin pathway, which is involved in cancer development and progression.
Biochemical and Physiological Effects:
3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone has been found to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and enhance the immune response. 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and decreasing the expression of inflammatory enzymes. Moreover, 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone has several advantages for lab experiments. It is easy to synthesize and has a high purity level. 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone is also stable under physiological conditions and can be used in in vitro and in vivo studies. However, 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone has some limitations. It has low solubility in water, which can limit its bioavailability. Moreover, 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone can exhibit cytotoxicity at high concentrations, which can affect cell viability and lead to false results.

Future Directions

There are several future directions for 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone research. One potential area of research is the development of 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone-based drugs for cancer treatment. 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone can be used in combination with other anticancer agents to enhance their efficacy and reduce their toxicity. Another area of research is the investigation of 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Moreover, the development of 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone analogs with improved solubility and bioavailability can enhance its therapeutic potential.

Synthesis Methods

3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone can be synthesized through various methods, including the reaction of 8-methoxy-4-methyl-2-quinoline thiol with 2-chloro-3-butanone in the presence of a base. The reaction yields 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone as a yellow crystalline solid with a melting point of 94-96°C.

Scientific Research Applications

3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone induces apoptosis in cancer cells by activating caspase-3 and caspase-9, inhibiting NF-κB, and downregulating anti-apoptotic proteins. 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and decreasing the expression of COX-2 and iNOS. Moreover, 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone has antioxidant properties and can scavenge free radicals, protecting cells from oxidative stress.

properties

IUPAC Name

3-(8-methoxy-4-methylquinolin-2-yl)sulfanylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-9-8-14(19-11(3)10(2)17)16-15-12(9)6-5-7-13(15)18-4/h5-8,11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIFWCZHTBJDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)SC(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(8-Methoxy-4-methylquinolin-2-yl)sulfanylbutan-2-one

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